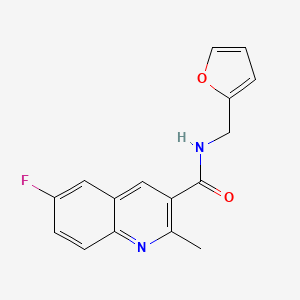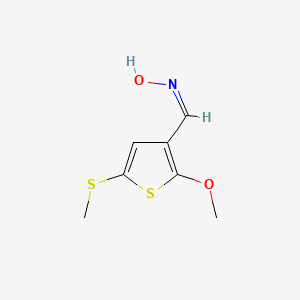
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, and its synthesis method has been optimized to ensure its purity and effectiveness.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It may also disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which could potentially lead to the development of new anti-inflammatory drugs. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in lab experiments include its potential as a candidate for the development of new drugs and its antibacterial and antifungal properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in scientific research. One potential direction is the development of new anti-inflammatory drugs based on its ability to reduce inflammation. Another potential direction is the development of new cancer treatments based on its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs with fewer side effects.
Synthesemethoden
The synthesis of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide involves several steps. First, 6-fluoro-2-methylquinoline is reacted with 2-furylacetaldehyde in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methyl anthranilate in the presence of a base to form the final product. The purity of the compound is ensured through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-14(16(20)18-9-13-3-2-6-21-13)8-11-7-12(17)4-5-15(11)19-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAWMTXYHARCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)



![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)